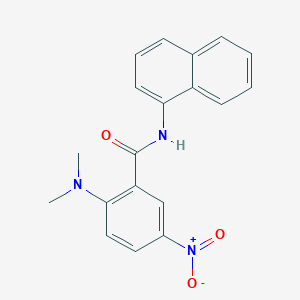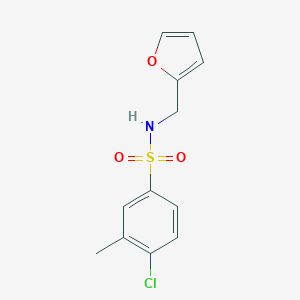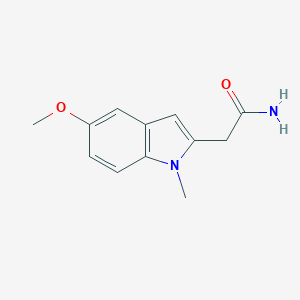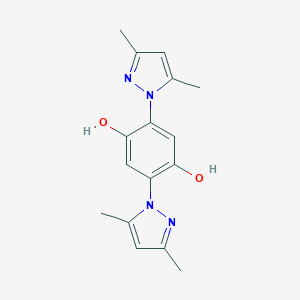
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide: is a complex organic compound characterized by its unique chemical structureIts molecular formula is C20H26N2O6S, and it has a molecular weight of approximately 422.495 Da .
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with methyl iodide to form N-(2,5-dimethoxyphenyl)-N-methylamine.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethoxyphenyl)-N-methyl-N-[(4-methylphenyl)sulfonyl]amine.
Glycinamide Formation: Finally, the compound is reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired product
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield amines or alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activities.
N-(2,5-dimethoxyphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: The presence of a methoxy group in the phenyl ring can influence the compound’s reactivity and interactions.
N-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]}glycinamide:
Properties
Molecular Formula |
C18H22N2O5S |
|---|---|
Molecular Weight |
378.4g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-13-5-8-15(9-6-13)26(22,23)20(2)12-18(21)19-16-11-14(24-3)7-10-17(16)25-4/h5-11H,12H2,1-4H3,(H,19,21) |
InChI Key |
MFAYFJSPSREEQM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B506115.png)


![1-[3-Fluoro-4-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B506120.png)

![2-[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B506123.png)



